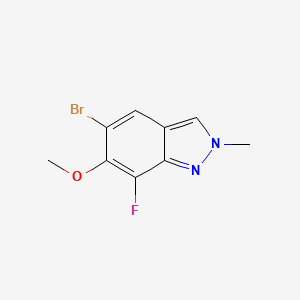

5-Bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole

CAS No.:

Cat. No.: VC18548188

Molecular Formula: C9H8BrFN2O

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFN2O |

|---|---|

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | 5-bromo-7-fluoro-6-methoxy-2-methylindazole |

| Standard InChI | InChI=1S/C9H8BrFN2O/c1-13-4-5-3-6(10)9(14-2)7(11)8(5)12-13/h3-4H,1-2H3 |

| Standard InChI Key | MSCDJCADDXTFOQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C2C=C(C(=C(C2=N1)F)OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole is CHBrFNO, with a molecular weight of 283.08 g/mol . The indazole core consists of a bicyclic structure featuring a five-membered ring fused to a six-membered aromatic ring. Key substituents include:

-

Bromine at position 5, contributing steric bulk and electron-withdrawing effects.

-

Fluorine at position 7, enhancing metabolic stability and lipophilicity.

-

Methoxy at position 6, influencing solubility and hydrogen-bonding capacity.

-

Methyl at position 2, stabilizing the 2H-indazole tautomer through steric hindrance.

The compound’s SMILES string is COC1=C(C2=C(N(N=C2)C)C=C1Br)F, reflecting its substitution pattern. Computational models predict a planar aromatic system with moderate polarity (logP ≈ 2.3), suggesting balanced solubility in organic and aqueous media .

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of 5-bromo-7-fluoro-6-methoxy-2-methyl-2H-indazole likely involves sequential functionalization of an indazole precursor. Two plausible routes include:

Route 1: Late-Stage Functionalization

-

Core Formation: Construct the indazole ring via cyclization of a substituted phenylhydrazine derivative.

-

Bromination: Introduce bromine at position 5 using electrophilic brominating agents (e.g., NBS).

-

Fluorination: Employ Balz-Schiemann or nucleophilic aromatic substitution for fluorine introduction.

-

Methylation: Install the methyl group via alkylation or cross-coupling reactions.

Route 2: Building Block Assembly

-

Pre-Functionalized Intermediates: Start with 6-methoxy-2-methylindazole, followed by regioselective bromination and fluorination.

-

Protection/Deprotection: Use protecting groups (e.g., SEM) to direct substitution patterns.

Key Reaction Considerations

-

Regioselectivity: Bromination and fluorination require careful control to avoid undesired positions. Directed ortho-metalation or halogen dance reactions may enhance selectivity .

-

Tautomer Stability: The 2H-indazole tautomer is favored due to the 2-methyl group, reducing the risk of isomerization .

-

Purification Challenges: Column chromatography may be necessary due to polar functional groups, though patent literature suggests alternatives like crystallization for scaled production .

| Compound | Substituents | IC (µM) | Target Weeds |

|---|---|---|---|

| Picloram | Chlorine, pyridine | 12.5 | Broadleaf |

| 6-Indazolyl-picolinic | Bromine, fluorine | 3.0 | Amaranthus retroflexus |

| Target Compound | Bromine, fluorine, methoxy | Predicted | Broad-spectrum |

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for introducing bromine and fluorine without protecting groups.

-

Biological Screening: Test herbicidal efficacy against resistant weeds and evaluate mammalian toxicity profiles.

-

Computational Modeling: Predict binding affinities to auxin receptors (e.g., TIR1) using molecular docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume